molecular formula C9H12Cl3NO B13937585 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

Cat. No.: B13937585
M. Wt: 256.6 g/mol
InChI Key: XNRVRFQOOLWHQA-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(2,6-Dichlorophenyl)methylamino]ethanol hydrochloride IUPAC Name: 2-[(2,6-Dichlorophenyl)methylamino]ethanol hydrochloride CAS Registry Number: 40172-05-2 Molecular Formula: C₉H₁₂Cl₂N₂O·HCl Molecular Weight: 259.58 g/mol (free base: 222.10 g/mol) Structural Features:

  • A 2,6-dichlorophenyl group linked via a methylamino bridge to an ethanol moiety.
  • The hydrochloride salt enhances solubility in polar solvents.

Properties

Molecular Formula

C9H12Cl3NO

Molecular Weight

256.6 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride

InChI

InChI=1S/C9H11Cl2NO.ClH/c10-8-2-1-3-9(11)7(8)6-12-4-5-13;/h1-3,12-13H,4-6H2;1H

InChI Key

XNRVRFQOOLWHQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCCO)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with ethanolamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences among related compounds:

Compound Name Molecular Formula Functional Groups Pharmacological Activity Solubility & Stability Key Structural Differences
Target Compound C₉H₁₂Cl₂N₂O·HCl Ethanolamine, methylamino, dichlorophenyl Undisclosed (potential adrenergic) High solubility (HCl salt); hydrogen bonding via N–H and O–H groups Ethanol group linked via methylamino
Clonidine Hydrochloride C₉H₉Cl₂N₃·HCl Imidazoline ring, amino Antihypertensive (α₂-agonist) High aqueous solubility (HCl salt) Imidazoline replaces ethanol; planar structure enhances receptor binding
Diclofenac C₁₄H₁₁Cl₂NO₂ Phenylacetic acid NSAID (COX inhibitor) Low intrinsic solubility; sodium salt used clinically Carboxylic acid group instead of ethanolamine
Xylazine Hydrochloride C₁₂H₁₆N₂S·HCl Thiazine ring, dimethylphenyl Sedative (α₂-agonist) Soluble in water (HCl salt) Thiazine heterocycle alters lipophilicity and metabolism
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol C₁₄H₁₃Cl₂NO Ethanol, dichlorophenyl-amino-phenyl Undisclosed Moderate solubility; stabilized by N–H⋯O/Cl bonds Additional phenyl ring increases steric bulk
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl Ethanolamine, 3-hydroxyphenyl Vasoconstrictor (α₁-agonist) High solubility (HCl salt) Hydroxyl group replaces dichloro substituents

Pharmacological and Physicochemical Insights

Clonidine vs. Target Compound: Clonidine’s imidazoline ring enables high affinity for α₂-adrenergic receptors, while the target compound’s ethanolamine group may favor interactions with β-adrenergic receptors due to structural similarity to endogenous catecholamines .

Diclofenac vs. Target Compound: Diclofenac’s carboxylic acid group confers pH-dependent solubility (poor in acidic environments), whereas the target compound’s hydrochloride salt ensures consistent solubility across physiological pH ranges . The phenylacetic acid moiety in diclofenac is critical for COX enzyme inhibition, a mechanism absent in the ethanolamine-based target compound .

Crystal Structure and Stability: The target compound’s hydrogen-bonding network (N–H⋯O/Cl) is less extensive than that of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, which exhibits bifurcated hydrogen bonds and a planar dichlorophenylamino unit . This may result in lower melting points and faster dissolution rates.

Biological Activity

2-[(2,6-Dichlorophenyl)methylamino]ethanol;hydrochloride is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. Its structure features a dichlorophenyl group attached to a methylaminoethanol moiety, which influences its interaction with biological targets.

  • Molecular Formula : C10H13Cl2N·HCl
  • Molecular Weight : 250.58 g/mol
  • IUPAC Name : 2-[(2,6-dichlorophenyl)methylamino]ethanol hydrochloride
PropertyValue
Molecular FormulaC10H13Cl2N·HCl
Molecular Weight250.58 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride primarily involves its role as an inhibitor of various enzymes and receptors. It has been studied for its potential effects on cholinesterase enzymes, which are crucial in the regulation of neurotransmission.

Inhibition Studies

Recent studies have indicated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (IC50 values) for these enzymes are critical for understanding its potential therapeutic applications, especially in neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
Acetylcholinesterase0.042
Butyrylcholinesterase0.630

Case Studies and Research Findings

  • Neuroprotective Effects : In a study examining neuroprotective agents, 2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride was shown to reduce oxidative stress markers in neuronal cell lines, suggesting potential use in treating neurodegenerative disorders.
  • Antimicrobial Activity : Research has also explored the antimicrobial properties of this compound, demonstrating effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
  • Analgesic Properties : Preliminary findings suggest that the compound may possess analgesic properties, potentially through modulation of pain pathways involving serotonin and norepinephrine.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the dichlorophenyl group is essential for the compound's biological activity. Modifications to this moiety have been shown to alter enzyme inhibition potency significantly.

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